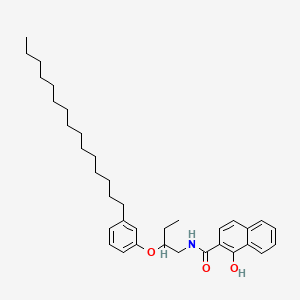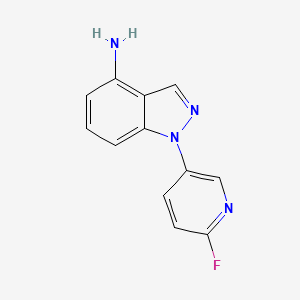
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is a heterocyclic compound that features both an indazole and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole typically involves the following steps:
Formation of the Fluoropyridine Moiety: The starting material, 6-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by reaction with ammonia to form 6-fluoropyridin-3-amine.
Indazole Formation: The 6-fluoropyridin-3-amine is then subjected to a cyclization reaction with hydrazine hydrate and a suitable aldehyde to form the indazole ring system.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and fluoropyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups
Aplicaciones Científicas De Investigación
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-(6-chloropyridin-3-yl)-1h-indazole
- 4-Amino-1-(6-bromopyridin-3-yl)-1h-indazole
- 4-Amino-1-(6-methylpyridin-3-yl)-1h-indazole
Uniqueness
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs .
Propiedades
Fórmula molecular |
C12H9FN4 |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
1-(6-fluoropyridin-3-yl)indazol-4-amine |
InChI |
InChI=1S/C12H9FN4/c13-12-5-4-8(6-15-12)17-11-3-1-2-10(14)9(11)7-16-17/h1-7H,14H2 |
Clave InChI |
XNABGWFRLRBBSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NN(C2=C1)C3=CN=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


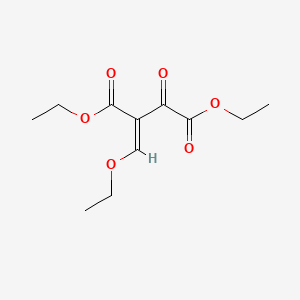

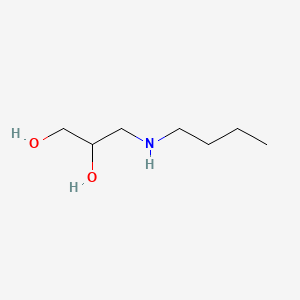
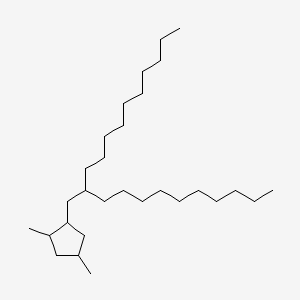
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
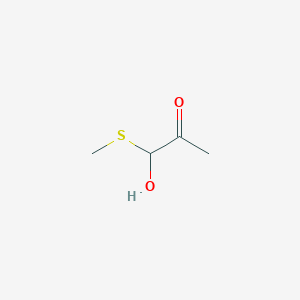
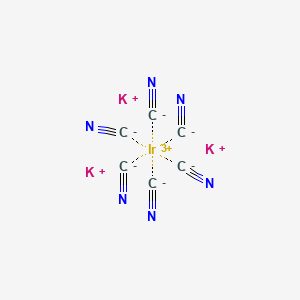
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
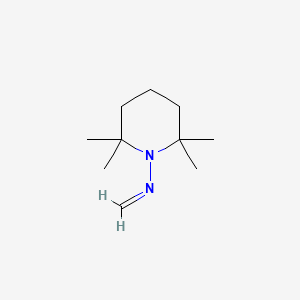
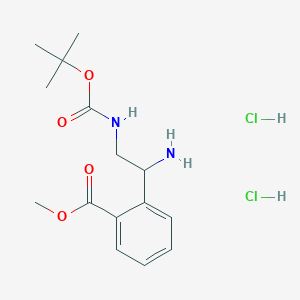
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
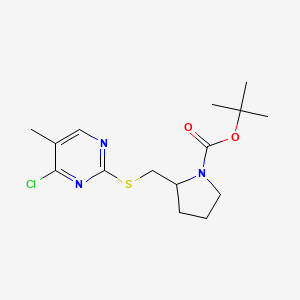
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
